2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide
Description
2-Cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide is a synthetic enamide derivative featuring a cyano group, a substituted pyrrole ring, and a 2-oxopiperidin-3-yl moiety. The pyrrole ring is modified with 2,5-dimethyl and (oxolan-2-yl)methyl substituents, contributing to its structural complexity. This compound’s design likely targets enhanced lipophilicity and bioactivity through heterocyclic diversity. Structural elucidation of such compounds typically employs spectroscopic methods (e.g., NMR, UV) and crystallographic tools like SHELXL for precise atomic resolution .
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-oxopiperidin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13-9-15(14(2)24(13)12-17-5-4-8-27-17)10-16(11-21)19(25)23-18-6-3-7-22-20(18)26/h9-10,17-18H,3-8,12H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDWWZXMKWXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3CCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound belongs to the cyano-acetamide/enamide family, sharing core features with derivatives synthesized in Scheme 3 of . Key structural comparisons include:
| Compound Name | R Group Substituents | Key Structural Features |
|---|---|---|
| Target Compound | 2,5-dimethyl-1-[(oxolan-2-yl)methyl]pyrrole, 2-oxopiperidin-3-yl | Cyano-enamide, complex heterocycles |
| 3a (3-Oxo-3-pyrrolidin-1-yl-propionitrile) | Pyrrolidin-1-yl | Cyano, ketone, pyrrolidine ring |
| 3b (3-Oxo-3-piperidin-1-yl-propionitrile) | Piperidin-1-yl | Cyano, ketone, piperidine ring |
| 3d (N-Benzyl-2-cyano-acetamide) | Benzyl | Cyano, benzyl group |
Key Observations :
- The target’s pyrrole and oxolan groups increase steric bulk and lipophilicity compared to simpler amines (e.g., 3a, 3b) or aromatic substituents (e.g., 3d).
Physicochemical and Bioactivity Implications
- Solubility : The 2-oxopiperidin-3-yl lactam may enhance aqueous solubility via hydrogen bonding, contrasting with hydrophobic substituents in 3d or 3e.
- Bioactivity: While specific data for the target compound is unavailable, structurally related cyano-acetamides exhibit diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects) . The target’s heterocyclic diversity may optimize binding to proteins or nucleic acids.
Research Findings and Data Gaps
- Spectroscopic Characterization : highlights NMR/UV as standard tools for structural validation . The target compound’s ¹H/¹³C-NMR would show distinct peaks for the oxolan-methyl and lactam protons, differentiating it from simpler analogs.
- Crystallography : SHELXL remains a gold standard for refining such structures, particularly for resolving stereochemistry in complex heterocycles .
- Data Limitations: No explicit bioactivity or pharmacokinetic data for the target compound is provided in the evidence. Further studies are needed to compare its efficacy with analogs like 3a–3l.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
